REACTION_CXSMILES
|
[CH2:1]([O:3][SiH:4]([O:8][CH2:9]C)[O:5][CH2:6]C)C.CO[SiH](OC)OC.C1(C)C=CC=CC=1.[NH2:25][CH2:26][CH2:27][CH2:28][Si](OC)(OC)OC>CC1C=CC(C)=CC=1>[CH2:26]([NH2:25])[CH:27]=[CH2:28].[CH3:1][O:3][SiH:4]([O:8][CH3:9])[O:5][CH3:6]
|
Name
|
|
Quantity
|
41 g
|
Type
|
reactant
|
Smiles
|
C(C)O[SiH](OCC)OCC
|
Name
|
|
Quantity
|
30.6 g
|
Type
|
reactant
|
Smiles
|
CO[SiH](OC)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NCCC[Si](OC)(OC)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC=1C=CC(=CC1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After the completion of the reaction
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)N
|
Name
|
|
Type
|
product
|
Smiles
|
CO[SiH](OC)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]([O:3][SiH:4]([O:8][CH2:9]C)[O:5][CH2:6]C)C.CO[SiH](OC)OC.C1(C)C=CC=CC=1.[NH2:25][CH2:26][CH2:27][CH2:28][Si](OC)(OC)OC>CC1C=CC(C)=CC=1>[CH2:26]([NH2:25])[CH:27]=[CH2:28].[CH3:1][O:3][SiH:4]([O:8][CH3:9])[O:5][CH3:6]
|
Name
|
|
Quantity
|
41 g
|
Type
|
reactant
|
Smiles
|
C(C)O[SiH](OCC)OCC
|
Name
|
|
Quantity
|
30.6 g
|
Type
|
reactant
|
Smiles
|
CO[SiH](OC)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NCCC[Si](OC)(OC)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC=1C=CC(=CC1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After the completion of the reaction
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)N
|
Name
|
|
Type
|
product
|
Smiles
|
CO[SiH](OC)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |